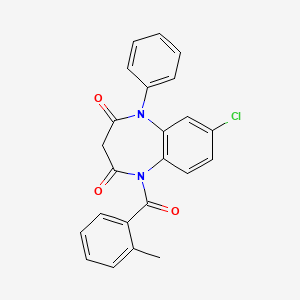
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions . One common method includes the use of carboxylic acid chlorides or anhydrides to acylate the amino group, followed by cyclization to form the benzodiazepine core . The reaction conditions often involve refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
化学反应分析
Types of Reactions
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties .
科学研究应用
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the regulation of ion channel activity .
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique substitution pattern and molecular configuration contribute to its specific interactions with the GABA receptor and its resultant effects .
属性
CAS 编号 |
24826-53-7 |
|---|---|
分子式 |
C23H17ClN2O3 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
7-chloro-1-(2-methylbenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-7-5-6-10-18(15)23(29)26-19-12-11-16(24)13-20(19)25(21(27)14-22(26)28)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
InChI 键 |
WEFPYRFMODVBQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)CC(=O)N(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


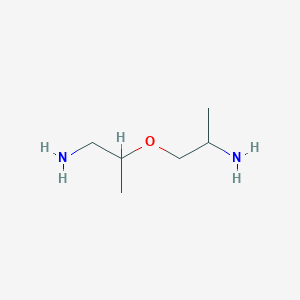
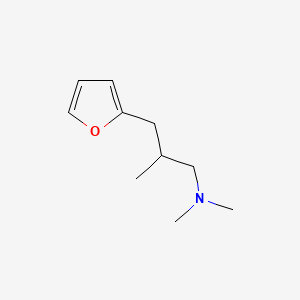
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
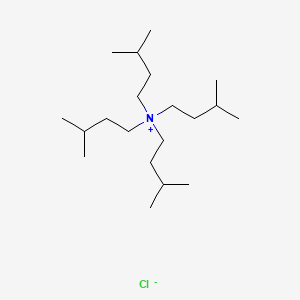
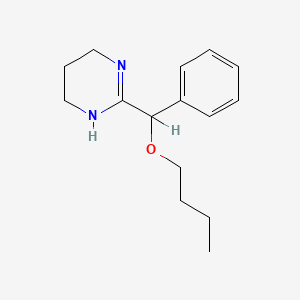
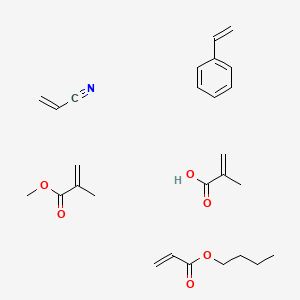
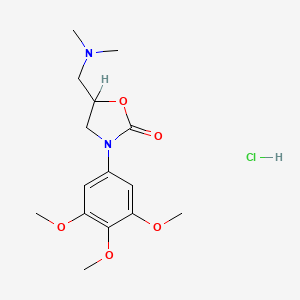
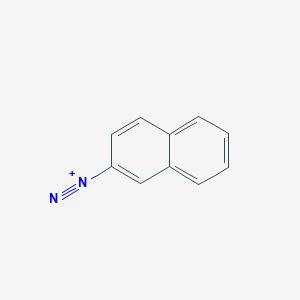
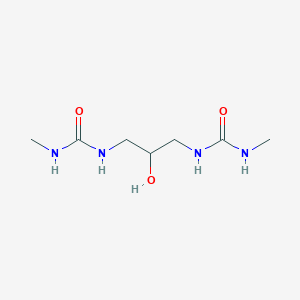
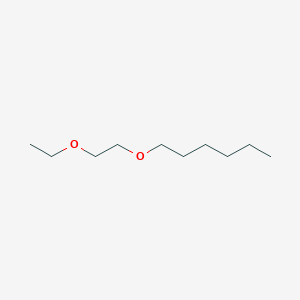
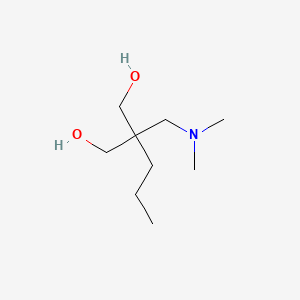
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


